molecular formula C20H17BrClN3OS B2918832 5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-57-6

5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2918832
CAS No.: 396721-57-6
M. Wt: 462.79
InChI Key: ZOKDDIFMJHSINI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule featuring a complex architecture that combines pyrazole, thienopyrazole, and benzamide motifs. This specific molecular framework is of significant interest in early-stage drug discovery and chemical biology, particularly in the development of targeted protein inhibitors. Privileged scaffolds like the pyrazolo[3,4-d]pyrimidine and related structures are frequently investigated for their ability to interact with kinase ATP-binding sites, making them valuable tools for probing cell signaling pathways . The bromo and chloro substituents on the benzamide ring offer potential sites for further synthetic modification via cross-coupling reactions, enabling structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a chemical probe to explore enzyme function, cellular processes, and the therapeutic potential of novel targets in areas such as oncology. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3OS/c1-11-3-6-18(12(2)7-11)25-19(15-9-27-10-17(15)24-25)23-20(26)14-8-13(21)4-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKDDIFMJHSINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H19BrClN3S\text{C}_{19}\text{H}_{19}\text{BrClN}_3\text{S}

This structure features a thieno[3,4-c]pyrazole core, which is significant for its biological interactions.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit key signaling pathways involved in tumor growth. Specifically, they have shown effectiveness against BRAF(V600E) mutations and other cancer-related targets such as EGFR and Aurora-A kinase .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound NameTargetIC50 (µM)Reference
Compound ABRAF50
Compound BEGFR30
Compound CAurora-A25

2. Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit protein denaturation, a common indicator of anti-inflammatory potential. In comparative studies with standard anti-inflammatory drugs like diclofenac sodium, certain pyrazole derivatives exhibited significant inhibition percentages .

Table 2: Anti-inflammatory Activity Comparison

Compound Name% Inhibition of Protein DenaturationReference
5-bromo derivative85
Diclofenac Sodium90

3. Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. The compound shows potential against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

A series of studies have evaluated the biological activities of compounds structurally related to this compound. For example:

  • Study on Anti-inflammatory Effects : A study assessed the efficacy of various pyrazole derivatives in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), revealing that certain modifications in the pyrazole ring enhance anti-inflammatory activity significantly.
  • Anticancer Screening : Another investigation focused on the compound's cytotoxic effects on pancreatic cancer cells using the CellTiter-Glo assay. Results indicated a dose-dependent inhibition of cell viability.

Comparison with Similar Compounds

Critical Observations :

  • Halogenation Patterns: The target’s 5-bromo-2-chloro substitution contrasts with the 4-bromo group in and -bromophenyl in .
  • Heterocyclic Core: The thieno[3,4-c]pyrazole in the target and offers π-π stacking capability, while the triazole-thione in introduces sulfur-based hydrogen bonding .
  • Oxo vs. Dihydro Groups: The 5-oxo group in increases polarity compared to the dihydrothieno ring in the target, impacting solubility and membrane permeability .

Spectroscopic and Analytical Data

A comparison of spectral properties highlights functional group variations:

Property Target Compound (Estimated) Compound Compound
IR (C=O/C=N) ~1680 cm⁻¹ (amide C=O) 1593 cm⁻¹ (C=N in triazole) ~1670 cm⁻¹ (amide C=O, 5-oxo group)
1H-NMR (Aromatic) δ 6.8–8.2 (multiplet, 9H estimated) δ 6.10–8.01 (multiplet, 12H Ar-H) δ 7.2–8.0 (multiplet, 8H Ar-H estimated)
Mass (M+1) ~500 (estimated) 464 456
Elemental Analysis N/A C: 57.03% (found) vs. 57.39% (calc.) N/A

Key Findings :

  • The triazole-thione in shows a distinct C=S stretch at 1212 cm⁻¹, absent in benzamide-based analogs .
  • Discrepancies in elemental analysis (e.g., C and H in ) suggest synthetic impurities or hydration differences .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target’s 2,4-dimethylphenyl group increases hydrophobicity (logP ~4.5 estimated) compared to ’s 4-methylphenyl (logP ~3.8), favoring blood-brain barrier penetration.
  • Metabolic Stability: The 5-bromo-2-chloro substitution may reduce oxidative metabolism compared to mono-halogenated analogs .
  • Bioactivity: While specific data for the target are unavailable, ’s triazole-thione exhibited moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), suggesting the thienopyrazole analogs could target similar pathways .

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